molecular formula C16H19NO3 B11846677 N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide CAS No. 94321-75-2

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide

Katalognummer: B11846677
CAS-Nummer: 94321-75-2
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: ITGRYKVMSJZDDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide is a chemical compound with a complex structure that includes a naphthalene ring, a methoxy group, and an amide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide typically involves the reaction of 2-methoxy-1-naphthoic acid with 1-amino-2-methylpropan-2-ol. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dichloromethane and N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the amide group would produce an amine.

Wissenschaftliche Forschungsanwendungen

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide can be compared with other similar compounds such as:

  • N-(1-Hydroxy-2-methylpropan-2-yl)-2-methylbenzamide
  • N-(1-Hydroxy-2-methylpropan-2-yl)-5-oxooctadecanamide
  • N-(1-Hydroxy-2-methylpropan-2-yl)formamide

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

94321-75-2

Molekularformel

C16H19NO3

Molekulargewicht

273.33 g/mol

IUPAC-Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxynaphthalene-1-carboxamide

InChI

InChI=1S/C16H19NO3/c1-16(2,10-18)17-15(19)14-12-7-5-4-6-11(12)8-9-13(14)20-3/h4-9,18H,10H2,1-3H3,(H,17,19)

InChI-Schlüssel

ITGRYKVMSJZDDO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CO)NC(=O)C1=C(C=CC2=CC=CC=C21)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.